molecular formula C17H16N2O3S B5684294 ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate

ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate

Cat. No. B5684294
M. Wt: 328.4 g/mol
InChI Key: XULRQKVAEHQBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate, also known by its chemical formula C18H16N2O3S, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells in vitro. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal models. This makes it a promising candidate for further study in the field of medicine. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are a number of potential future directions for research on ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate. One direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand its mechanism of action and its effects in vivo.

Synthesis Methods

The synthesis of ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate involves a multi-step process that begins with the reaction of ethyl 3-amino benzoate with thionyl chloride to form ethyl 3-chlorobenzoate. This is then reacted with potassium thiocyanate to form ethyl 3-{[(thiocyanato)carbonothioyl]amino}benzoate, which is then reacted with benzoyl chloride to form the final product, ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate.

Scientific Research Applications

Ethyl 3-{[(benzoylamino)carbonothioyl]amino}benzoate has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

ethyl 3-(benzoylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-16(21)13-9-6-10-14(11-13)18-17(23)19-15(20)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRQKVAEHQBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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